molecular formula C25H27N5 B5047178 N-methyl-1-[5-(4-phenylphenyl)-1H-pyrazol-4-yl]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)methanamine

N-methyl-1-[5-(4-phenylphenyl)-1H-pyrazol-4-yl]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)methanamine

Cat. No.: B5047178
M. Wt: 397.5 g/mol
InChI Key: BPTVIZHOMLFBLP-UHFFFAOYSA-N
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Description

N-methyl-1-[5-(4-phenylphenyl)-1H-pyrazol-4-yl]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)methanamine is a complex organic compound that features a pyrazole and indazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[5-(4-phenylphenyl)-1H-pyrazol-4-yl]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)methanamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and indazole intermediates, which are then coupled through a series of reactions involving methylation and amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the preparation of intermediates, purification, and final coupling reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[5-(4-phenylphenyl)-1H-pyrazol-4-yl]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential therapeutic applications could include drug development for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-1-[5-(4-phenylphenyl)-1H-pyrazol-4-yl]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • 1-(3-methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Uniqueness

N-methyl-1-[5-(4-phenylphenyl)-1H-pyrazol-4-yl]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)methanamine is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its combination of pyrazole and indazole moieties makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-methyl-1-[5-(4-phenylphenyl)-1H-pyrazol-4-yl]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5/c1-30(17-24-22-9-5-6-10-23(22)27-28-24)16-21-15-26-29-25(21)20-13-11-19(12-14-20)18-7-3-2-4-8-18/h2-4,7-8,11-15H,5-6,9-10,16-17H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTVIZHOMLFBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(NN=C1)C2=CC=C(C=C2)C3=CC=CC=C3)CC4=NNC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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